Colibactin
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Overview
Description
Colibactin is a genotoxic metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae. It is a polyketide peptide that can form interstrand crosslinks in DNA, leading to mutations that are believed to contribute to the development and progression of colorectal cancer . This compound is produced by bacterial strains containing a polyketide synthase genomic island or clb biosynthetic gene cluster .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of colibactin involves a complex assembly line of polyketide synthases and non-ribosomal peptide synthetases. The process begins with the formation of precolibactins, which are then modified through various enzymatic steps to produce mature this compound . The key enzymes involved include polyketide synthases, non-ribosomal peptide synthetases, and tailoring enzymes that introduce specific functional groups .
Industrial Production Methods: Industrial production of this compound is challenging due to its instability and low yield. Current methods focus on optimizing the expression of the clb gene cluster in bacterial cultures and improving the extraction and purification processes . Advances in synthetic biology and metabolic engineering are being explored to enhance the production of this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Colibactin undergoes several types of chemical reactions, including:
Alkylation: this compound forms DNA interstrand cross-links by alkylating adenine moieties on opposing DNA strands.
Cyclization: The biosynthesis of this compound involves cyclization reactions that form its characteristic spiro-cyclopropane ring.
Common Reagents and Conditions: The biosynthesis of this compound requires specific cofactors and conditions, including:
S-adenosylmethionine: Used in the formation of the spiro-cyclopropane ring.
Copper(II) ions: Essential for certain enzymatic steps in the biosynthesis.
Major Products: The major product of this compound biosynthesis is the mature this compound molecule, which exhibits genotoxic activity by forming DNA cross-links .
Scientific Research Applications
Colibactin has several scientific research applications, including:
Cancer Research: this compound is studied for its role in colorectal cancer development and progression.
Microbiome Studies: this compound-producing bacteria are used to study the interactions between the microbiome and the host, particularly in the context of gut health and disease.
Drug Development: Insights into the biosynthesis and mechanism of action of this compound are being used to develop novel therapeutic agents that target bacterial genotoxins.
Mechanism of Action
Colibactin exerts its effects by forming DNA interstrand cross-links, which lead to DNA damage and mutations . The molecular targets of this compound include adenine moieties on opposing DNA strands . The formation of DNA cross-links activates the SOS signaling pathway, leading to prophage induction and modulation of virulence genes in pathogenic bacteria .
Comparison with Similar Compounds
Colibactin is unique among bacterial genotoxins due to its complex biosynthesis and potent genotoxic activity. Similar compounds include:
Cyclomodulins: Another class of bacterial genotoxins that induce DNA damage and contribute to cancer development.
4-Ethylphenylsulfate: A microbiome-derived molecule implicated in diseases such as autism.
This compound stands out due to its specific mechanism of forming DNA interstrand cross-links and its role in colorectal cancer .
Properties
Molecular Formula |
C37H38N8O7S2 |
---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |
InChI Key |
ZWKHDAZPVITMAI-ROUUACIJSA-N |
Isomeric SMILES |
C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |
Canonical SMILES |
CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |
Origin of Product |
United States |
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